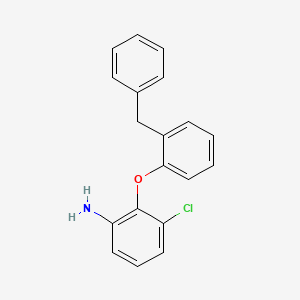

2-(2-Benzylphenoxy)-3-chloroaniline

Description

Contextualization within Aromatic Amines and Aryl Ether Chemistry

The study of 2-(2-Benzylphenoxy)-3-chloroaniline is situated at the intersection of two significant areas of organic chemistry: aromatic amines and aryl ethers. Aromatic amines are a broad class of organic compounds where an amine group is directly attached to an aromatic ring. ontosight.aiwikipedia.org These compounds are foundational in numerous industrial applications, serving as essential precursors and intermediates for a vast array of products, including pharmaceuticals, dyes, and agrochemicals. ontosight.aiwikipedia.orgsundarbanmahavidyalaya.in It is estimated that aromatic amines are present in a significant percentage of all pharmaceutical drugs and are critical building blocks in chemical manufacturing. ontosight.ai

Similarly, aryl ethers, which contain an oxygen atom connected to two aryl groups or one aryl and one alkyl group, are another vital class of compounds. numberanalytics.comalfa-chemistry.com The ether linkage imparts specific chemical properties, and these molecules are widely found in natural products. nih.gov In industrial and research settings, aryl ethers are utilized as solvents, fragrances, and key structural components in the synthesis of pharmaceuticals and other complex organic molecules. alfa-chemistry.comfiveable.meresearchgate.net The compound this compound is notable for containing both an aromatic amine and a diaryl ether framework, making it a molecule of interest for synthetic exploration.

Historical Evolution of Related Chemical Structures in Academia

The synthesis of molecules like this compound relies on well-established and evolving methodologies for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on aromatic rings. Historically, the creation of the diaryl ether linkage was dominated by the Ullmann condensation, a reaction first reported in the early 20th century. rsc.orgorganic-chemistry.org This method traditionally involves the coupling of an aryl halide with a phenol (B47542) using a stoichiometric amount of copper, often requiring high reaction temperatures. rsc.orgarkat-usa.org Over the years, significant research has focused on improving the Ullmann reaction by developing catalytic systems and exploring different ligands, bases, and solvents to achieve milder conditions and better yields. organic-chemistry.orgtandfonline.comacs.org

The formation of the C-N bond in aromatic amines has also seen substantial progress. While classical methods existed, the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination from the 1990s onwards, revolutionized the synthesis of aryl amines. wikipedia.orgjk-sci.com This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org The Buchwald-Hartwig amination is valued for its broad substrate scope and tolerance of many functional groups, providing a more versatile and efficient alternative to older, harsher methods. wikipedia.org These advancements in transition-metal-catalyzed coupling reactions have become powerful tools in modern organic chemistry, enabling the construction of complex molecules like this compound with greater precision. rsc.org

| Coupling Reaction | Bond Formed | Typical Catalyst | Historical Context |

| Ullmann Condensation | C-O (Aryl Ether) | Copper (Cu) | Classical method, often requiring high temperatures. rsc.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | C-N (Aryl Amine) | Palladium (Pd) | Modern method developed in the late 20th century, offering broad scope. wikipedia.orgjk-sci.com |

This table compares key synthetic reactions relevant to the formation of the core structure of this compound.

Significance of the Benzylphenoxy and Chloroaniline Moieties in Contemporary Chemical Research

The two principal fragments of this compound—the benzylphenoxy and chloroaniline moieties—are both significant in their own right within chemical research. The benzyl (B1604629) group (C₆H₅CH₂–) is a common structural unit in organic chemistry. wikipedia.org It is frequently used as a protecting group for alcohols and amines during multi-step syntheses because of its relative stability and the various methods available for its removal. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The phenoxy component, as part of a diaryl ether structure, is a key feature in many polymers, natural products, and pharmacologically active compounds. nih.govfiveable.me

The chloroaniline moiety is also a critical building block in industrial chemistry. Halogenated anilines serve as important intermediates in the manufacturing of a wide range of commercial products, including dyes, pigments, pesticides, and pharmaceuticals. nih.govacs.orgmdpi.com The presence and position of the chlorine atom on the aniline (B41778) ring can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. acs.org The combination of these distinct and synthetically valuable moieties within the single molecular structure of this compound makes it a versatile platform for further chemical modification and exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzylphenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-16-10-6-11-17(21)19(16)22-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVYOKVMOFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=CC=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Benzylphenoxy 3 Chloroaniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 2-(2-benzylphenoxy)-3-chloroaniline (I), two primary disconnection points are identified at the ether linkage and the C-N bond, leading to key synthons.

Figure 1: Retrosynthetic Analysis of this compound

A schematic representation of the retrosynthetic analysis for this compound, highlighting the major disconnection points.

The primary disconnection is the carbon-oxygen (C-O) bond of the diaryl ether. This is a common and logical disconnection as numerous methods exist for the formation of aryl ethers. This disconnection leads to two key intermediates: 2-benzylphenol (B1197477) (II) and a 3-chloroaniline (B41212) derivative (III). A second key disconnection can be considered at the carbon-nitrogen (C-N) bond of the aniline (B41778), which suggests a late-stage amination of a suitable precursor.

Further disconnection of the 2-benzylphenol (II) at the C-C bond between the phenyl ring and the benzyl (B1604629) group suggests a Friedel-Crafts type reaction between phenol (B47542) and a benzyl halide, or a related benzylation protocol. The 3-chloroaniline (III) can be traced back to m-chloronitrobenzene through the reduction of the nitro group.

Convergent and Linear Synthesis Pathways for this compound

The introduction of the amino group is a critical step in the synthesis of the 3-chloroaniline fragment. A common and industrially viable method is the reduction of a nitro group.

Reduction of m-Chloronitrobenzene: 3-Chloroaniline is readily prepared by the catalytic hydrogenation of m-chloronitrobenzene. This reaction typically proceeds with high yields.

| Reactant | Catalyst | Conditions | Product | Yield |

| m-Chloronitrobenzene | Pd/C | H₂, Ethanol (B145695), room temperature | 3-Chloroaniline | >85% |

| m-Chloronitrobenzene | Fe/HCl | Acetic acid, heat | 3-Chloroaniline | High |

An interactive data table summarizing the conditions for the reduction of m-chloronitrobenzene.

The formation of the diaryl ether linkage is the cornerstone of synthesizing this compound. Several phenoxylation strategies can be employed.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base. wikipedia.orgorganic-chemistry.orgbyjus.com For the synthesis of the target molecule, this would involve the reaction of 2-benzylphenol with a 1-halo-3-chloro-2-nitrobenzene derivative, followed by reduction of the nitro group, or directly with 3-chloro-2-haloaniline. A common protocol involves using CuI with a ligand like 1,10-phenanthroline (B135089) in a polar aprotic solvent like DMF at elevated temperatures. fiveable.me

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation. researchgate.net It typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with a phenol.

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible if the aromatic ring is activated by strong electron-withdrawing groups ortho or para to the leaving group. nih.gov For instance, the reaction of 2-benzylphenol with 1,2-dichloro-3-nitrobenzene would be favored at the 2-position due to activation by the nitro group.

| Reaction Type | Catalyst/Reagents | Conditions | Substrates |

| Ullmann Condensation | CuI, 1,10-phenanthroline, K₂CO₃ | DMF, 100-140 °C, 12-24 h | 2-Benzylphenol and 1-bromo-3-chloroaniline |

| Buchwald-Hartwig Etherification | Pd(OAc)₂, phosphine ligand (e.g., SPhos), Cs₂CO₃ | Toluene, 80-110 °C | 2-Benzylphenol and 1-bromo-3-chloroaniline |

| Nucleophilic Aromatic Substitution | Base (e.g., NaOH, K₂CO₃) | DMF or THF, elevated temperature | 2-Benzylphenol and 1,2-dichloro-3-nitrobenzene |

An interactive data table comparing different aryl ether formation strategies.

The regioselective introduction of the chlorine atom at the 3-position of the aniline ring is a key challenge.

Starting from m-Chloroaniline: The most straightforward approach is to begin with a commercially available and suitably substituted starting material like 3-chloroaniline.

Electrophilic Chlorination: Direct chlorination of aniline or its derivatives often leads to a mixture of ortho and para products. rsc.org However, meta-directing groups can be used to achieve the desired regioselectivity. For instance, chlorination of nitrobenzene (B124822) followed by reduction would yield a mixture of chloroanilines, from which the meta isomer can be separated. More advanced methods for regioselective chlorination of anilines have been developed, including organocatalytic approaches that can favor ortho-chlorination, which may not be directly applicable here but highlight the progress in this area. google.comnih.gov Palladium-catalyzed meta-C-H chlorination of anilines has also been reported. acs.orgnih.gov

Friedel-Crafts Alkylation: A classic method for forming the C-C bond is the Friedel-Crafts alkylation of phenol with benzyl chloride using a Lewis acid catalyst like AlCl₃. cerritos.edu However, this reaction can suffer from issues like over-alkylation and poor regioselectivity.

Vapor-Phase Benzylation: A method for the selective ortho-benzylation of phenols involves reacting the phenol with benzyl alcohol in the vapor phase over a basic metal oxide catalyst at high temperatures. google.com

Rearrangement of Benzyl Phenyl Ether: 2-Benzylphenol can also be synthesized through the rearrangement of benzyl phenyl ether, which can be prepared by the Williamson ether synthesis from phenol and benzyl bromide.

| Reaction Type | Reagents | Conditions | Product |

| Friedel-Crafts Alkylation | Phenol, Benzyl Chloride, AlCl₃ | Organic solvent, low temperature to RT | 2-Benzylphenol |

| Vapor-Phase Benzylation | Phenol, Benzyl Alcohol, Basic Metal Oxide | 300-600 °C | 2-Benzylphenol |

| Benzyl Phenyl Ether Rearrangement | Benzyl Phenyl Ether, Acid Catalyst | Heat | 2-Benzylphenol |

An interactive data table of methods for the synthesis of 2-benzylphenol.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.

Palladium-Catalyzed Reactions: As mentioned, the Buchwald-Hartwig amination and etherification reactions are powerful tools for forming the C-N and C-O bonds in the target molecule, respectively. researchgate.netnih.gov These reactions utilize palladium catalysts with specialized ligands to facilitate the cross-coupling of aryl halides with amines or phenols. Palladium catalysis is also crucial for the hydrogenation of nitro groups to form anilines.

Copper-Catalyzed Reactions: The Ullmann condensation remains a widely used method for aryl ether synthesis, particularly in industrial settings due to the lower cost of copper catalysts compared to palladium. wikipedia.orgorganic-chemistry.orgbyjus.com Advances in ligand design have significantly improved the efficiency and mildness of these reactions.

Organocatalysis: Recent developments have seen the emergence of organocatalysts for reactions such as the regioselective chlorination of anilines, offering metal-free alternatives. nih.gov

| Catalytic System | Reaction Type | Key Advantages |

| Palladium/Phosphine Ligands | Buchwald-Hartwig Coupling | Mild conditions, high functional group tolerance |

| Copper/Ligands | Ullmann Condensation | Cost-effective, suitable for large-scale synthesis |

| Organocatalysts | Halogenation | Metal-free, environmentally benign |

An interactive data table summarizing the catalytic approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

The construction of the diaryl ether linkage and the carbon-nitrogen bond in this compound and its analogs is frequently accomplished using transition metal catalysis. The Ullmann condensation and Buchwald-Hartwig amination are cornerstone reactions in this context, providing powerful tools for forming C-O and C-N bonds, respectively.

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this typically involves the coupling of a 2-benzylphenol derivative with a 3-chloroaniline derivative. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper powder. wikipedia.orgmagtech.com.cn However, modern advancements have introduced soluble copper catalysts supported by ligands like 1,10-phenanthroline, which allow for milder reaction conditions. wikipedia.org For instance, the ether bond can be formed using a Copper(I) iodide (CuI)/1,10-phenanthroline system in a polar aprotic solvent like dimethylformamide (DMF) at around 100°C. The mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org While the Ullmann-type reaction can also form C-N bonds (often called the Goldberg reaction), the Buchwald-Hartwig protocol is often preferred due to its generally milder conditions and broader substrate scope. wikipedia.orgwikipedia.org The reaction mechanism proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is crucial for the reaction's success, with sterically hindered ligands like XPhos and bidentate ligands like BINAP being developed to improve reaction rates, yields, and scope, even for challenging substrates. wikipedia.orgnih.gov

| Reaction | Catalyst System | Reactants | Solvent | Conditions | Typical Yield | Citation |

| Ullmann Ether Synthesis | CuI / 1,10-phenanthroline | 2-Benzylphenol + 3-Chloroaniline Derivative | DMF | 100°C, 12–24 hours | 78% | |

| Buchwald-Hartwig Amination | Pd Precatalyst + Phosphine Ligand (e.g., XPhos) | Aryl Halide + Amine | Toluene | Varies (e.g., Reflux) | Moderate to Excellent | nih.gov |

Reduction Methodologies for Nitro Precursors

A common and effective strategy for synthesizing chloroanilines is the reduction of the corresponding aromatic nitro compound. This approach is highly relevant for producing this compound from its nitro precursor, 1-(2-benzylphenoxy)-2-chloro-3-nitrobenzene. The key challenge is the chemoselective reduction of the nitro group without affecting other sensitive functionalities, such as the chloro-substituent or the benzyl group (which could be cleaved by hydrogenolysis). semanticscholar.orgmdpi.com

Several methods are available for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and can achieve high yields (>85%) in the preparation of related chloroanilines. However, careful control of reaction conditions is necessary to prevent dehalogenation and debenzylation. Safety concerns regarding the use of catalysts like Raney Nickel on a large scale, due to its pyrophoric nature, sometimes lead to the exploration of other methods. semanticscholar.org

Metal-Acid Systems: The reduction of nitroarenes using metals in acidic media is a well-established technique. A system of iron powder in acetic acid can be used, but this can sometimes lead to N-acetylation of the resulting aniline as a side product. umich.edu

Stannous Chloride (SnCl₂): Reduction with stannous chloride in a solvent like ethanol is a particularly mild and effective method. semanticscholar.org It is known to selectively reduce the nitro group while leaving benzyl ethers and aryl chlorides intact. This method is considered safe, simple, and suitable for large-scale synthesis, providing the final aniline in high yield and purity after a straightforward workup. semanticscholar.orgumich.edu

| Reagent/Catalyst | Substrate | Conditions | Key Advantages | Potential Issues | Citation |

| H₂ / Pd/C | Nitro-Aromatic Precursor | Catalytic Hydrogenation | High Yield | Risk of dehalogenation/debenzylation | semanticscholar.org |

| Fe / Acetic Acid | Nitro-Aromatic Precursor | Refluxing Acetic Acid | Inexpensive | Potential for N-acetylation byproduct | umich.edu |

| SnCl₂ | Nitro-Aromatic Precursor | Ethanol | High chemoselectivity, mild, scalable | Generates tin waste | semanticscholar.orgumich.edu |

Stereochemical Control and Regioselectivity in Analogous Syntheses

Regioselectivity , the control over the position of bond formation, is fundamental to the synthesis of this compound. The synthetic design must ensure the ether linkage forms at the C-2 position of the aniline ring and the chlorine resides at C-3. This is typically controlled by the choice of starting materials, for example, by starting with 3-chloroaniline or its nitro precursor. In more advanced syntheses, regioselectivity can be directed by existing functional groups on the aromatic rings or through specific catalytic C-H activation methods. thieme-connect.com

Stereochemical control becomes highly relevant when considering that diaryl ethers like this compound can exhibit axial chirality (atropisomerism) if the rotation around the aryl-oxygen bond is sufficiently hindered. nih.govrsc.org While the target compound itself is not typically discussed in terms of its atropisomers, the principles for controlling such stereochemistry are well-developed for analogous systems. Recent research has focused on N-heterocyclic carbene (NHC)-catalyzed atroposelective reactions, which can desymmetrize a prochiral diaryl ether precursor to yield a single enantiomer with high enantiomeric excess (ee). nih.govrsc.org Such methods provide a powerful platform for creating structurally complex, chiral diaryl ether-containing molecules. rsc.org These strategies often rely on kinetic resolution, where one enantiomer reacts faster than the other, to achieve high stereoselectivity. nih.gov

Scale-Up Considerations and Process Optimization Studies for this compound Production

Transitioning the synthesis of this compound from a laboratory-scale procedure to industrial production requires careful consideration of safety, efficiency, cost, and purity. semanticscholar.org

For the reduction of the nitro precursor, methods are chosen based on their scalability and safety. While catalytic hydrogenation is efficient, the handling of hydrogen gas and pyrophoric catalysts like Raney Ni presents safety challenges at a large scale. semanticscholar.org In contrast, reduction using stannous chloride (SnCl₂) has been demonstrated as a simple, safe, and easily scalable process for analogous compounds, making it suitable for kilogram-scale synthesis. semanticscholar.orgumich.edu The workup procedure is also a critical factor; methods requiring tedious extractions or filtrations are less desirable for industrial applications. semanticscholar.org

Process optimization for the coupling step may involve moving from batch to continuous flow processes. Continuous flow chemistry can enhance safety by minimizing the volume of hazardous reagents at any given time, improve heat transfer, and increase throughput and consistency. Optimization studies would focus on minimizing catalyst loading, reducing reaction times, and using environmentally benign solvents. For instance, maintaining a slight molar excess of one reactant (e.g., a 1:1.2 ratio of phenol to aniline) can help drive the coupling reaction to completion.

Purification is the final critical step. For a solid product like this compound, recrystallization from a suitable solvent system (such as ethanol or ethyl acetate/heptane) is a common method to achieve high purity (>95%) and remove residual catalysts or byproducts. semanticscholar.org

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 2 2 Benzylphenoxy 3 Chloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer the initial and fundamental overview of the molecular structure.

The ¹H NMR spectrum of 2-(2-Benzylphenoxy)-3-chloroaniline is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would be particularly complex, showing signals for the 12 protons distributed across the three aromatic rings. These signals would typically appear in the range of δ 6.7–7.5 ppm. spectrabase.comchemicalbook.com A characteristic singlet, integrating to two protons, would be expected for the benzylic methylene (B1212753) (-CH₂-) group. ugm.ac.id Furthermore, a broad singlet corresponding to the two protons of the primary amine (-NH₂) group would likely be observed. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For this compound, 19 distinct signals would be anticipated in a decoupled spectrum. The carbon atoms of the aromatic rings would resonate in the typical downfield region of δ 110–160 ppm. chegg.comnih.gov Key diagnostic signals would include those for the two carbons involved in the ether linkage (C-O-C) and the carbon atom bonded to the chlorine (C-Cl). chegg.comnih.gov The benzylic carbon would appear as a distinct signal in the aliphatic region of the spectrum. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table outlines the anticipated chemical shift ranges for the key functional groups within the molecule, based on data from analogous structures.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 6.7 - 7.5 | Complex multiplet patterns due to spin-spin coupling. |

| Amine Protons (-NH₂) | ¹H | ~4.0 - 5.5 | Typically a broad singlet, exchangeable with D₂O. |

| Benzylic Protons (-CH₂-) | ¹H | ~4.0 - 4.5 | Expected to be a singlet. |

| Aromatic Carbons | ¹³C | 110 - 160 | Includes protonated and quaternary carbons. |

| Ether Linkage Carbons (C-O) | ¹³C | ~145 - 160 | Quaternary carbons, typically deshielded. |

| Carbon-Chlorine Bond (C-Cl) | ¹³C | ~130 - 135 | Quaternary carbon. |

| Benzylic Carbon (-CH₂-) | ¹³C | ~35 - 45 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete structural puzzle by revealing correlations between nuclei. ipb.ptethernet.edu.et

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of protons within each of the three aromatic rings, establishing their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This powerful technique allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal. researchgate.netnih.gov

Correlation from the benzylic (-CH₂-) protons to carbons in both the benzyl (B1604629) ring and the phenoxy ring, confirming the benzylphenoxy moiety.

Correlations from the protons on the aniline (B41778) ring to the carbon atom of the phenoxy ring involved in the ether linkage, thus connecting the two main parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of their bonding connectivity. libretexts.orgcolumbia.edu NOESY is particularly valuable for determining the preferred conformation of the molecule in solution. For instance, correlations between the benzylic protons and specific protons on the phenoxy or aniline rings would provide direct evidence for the spatial arrangement of these rings relative to each other. researchgate.netresearchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Establishes proton-proton coupling networks within each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (¹J) | Assigns protonated carbons by linking them to their attached protons. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connects molecular fragments (e.g., benzyl to phenoxy, aniline to phenoxy). |

| NOESY | ¹H ↔ ¹H (through space) | Determines stereochemistry and preferred 3D conformation. researchgate.netresearchgate.net |

Solid-State NMR Applications

While solution-state NMR is most common, solid-state NMR (ssNMR) could provide invaluable information about the compound in its crystalline form. Should polymorphic forms exist, ssNMR would be a primary tool to distinguish them. It can reveal details about molecular packing, intermolecular interactions, and the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₉H₁₆ClNO. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆ClNO |

| Calculated Exact Mass [M] | 309.09204 (for ³⁵Cl) |

| Calculated m/z [M+H]⁺ | 310.09987 (for ³⁵Cl) |

| Calculated m/z [M+2+H]⁺ | 312.09692 (for ³⁷Cl) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Determination

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation. ufz.dechemguide.co.uk The resulting fragment ions provide a "fingerprint" that can confirm the structure's connectivity. libretexts.orgmiamioh.edu The fragmentation pattern of this compound would be expected to show characteristic losses related to its structure.

Plausible fragmentation pathways include:

Cleavage of the benzyl group: A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the loss of the C₇H₇ radical.

Ether bond cleavage: The C-O bonds of the ether linkage are common points of fragmentation, leading to ions corresponding to the chloroaniline or benzylphenol portions of the molecule. youtube.com

Loss of HCl: Fragmentation involving the loss of a chlorine atom or a molecule of HCl from the chloroaniline ring is also a probable pathway. massbank.eunist.govufz.de

Table 4: Predicted Key Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Fragment Ion/Loss | Structural Information Confirmed |

| 218 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 91 | [C₇H₇]⁺ | Presence of the benzyl group (tropylium ion). |

| 127 | [C₆H₆ClN]⁺ | Presence of the 3-chloroaniline (B41212) moiety. |

| 183 | [C₁₃H₁₁O]⁺ | Presence of the benzylphenoxy moiety. |

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies of absorbed radiation are characteristic of the bonds within the molecule.

For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components. The primary amine (-NH₂) group of the aniline ring typically shows two distinct stretching vibrations, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would produce a strong, characteristic band, likely around 1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl group's methylene (-CH₂) bridge would appear just below this value. Furthermore, C=C stretching vibrations within the aromatic rings would be observable in the 1450-1600 cm⁻¹ region. The C-Cl bond on the aniline ring is expected to produce a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Diaryl Ether | C-O-C Asymmetric Stretch | 1230 - 1270 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar and symmetric bonds.

In the analysis of this compound, Raman spectroscopy would be particularly effective for characterizing the symmetric vibrations of the aromatic rings. The "ring breathing" modes of the phenyl rings would yield strong and sharp signals. The C-Cl bond also gives rise to a characteristic Raman signal. nih.gov By comparing the FT-IR and Raman spectra, a more complete vibrational profile can be assembled, aiding in the definitive structural confirmation of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is primarily used to study molecules containing π-electrons and heteroatoms with non-bonding electrons.

The structure of this compound contains multiple chromophores, including three phenyl rings and heteroatoms (nitrogen and oxygen) with lone pairs of electrons. Therefore, its UV-Vis spectrum is expected to be complex, characterized by absorptions arising from π → π* and n → π* electronic transitions. truman.edu The extensive conjugation across the diaryl ether system and the electronic influence of the amino and chloro substituents on the aniline ring will significantly affect the energy of these transitions.

Analysis of related compounds, such as 3-chloroaniline, shows maximum absorption (λmax) in alcohol at approximately 240 nm and 292 nm. nih.gov For this compound, the addition of the benzylphenoxy group would likely lead to a bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect) due to the extended π-system. The polarity of the solvent used for analysis can also influence the position and intensity of these absorption bands. sciencepublishinggroup.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Chromophore | Expected Absorption Range (nm) |

|---|---|---|

| π → π* | Aromatic Rings (Phenyl, Aniline) | 230 - 320 |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

While a public crystal structure for this compound is not currently available, a successful crystallographic analysis would provide unequivocal proof of its molecular structure. The data would reveal the spatial relationship between the two phenyl rings of the ether, the orientation of the benzyl group relative to the phenoxy ring, and the precise geometry of the 3-chloroaniline moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 7.1869 | Unit cell dimension along the a-axis. |

| b (Å) | 18.0636 | Unit cell dimension along the b-axis. |

| c (Å) | 13.1656 | Unit cell dimension along the c-axis. |

| β (°) | 96.763 | Angle of the unit cell. |

| V (ų) | 1697.28 | Volume of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

Note: Data in this table is illustrative, based on a representative organic molecule researchgate.net, and does not correspond to this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for analyzing non-volatile or thermally unstable molecules like this compound. For purity assessment, a reversed-phase HPLC (RP-HPLC) method would likely be employed.

In a typical RP-HPLC setup, the compound would be injected into a non-polar stationary phase (e.g., a C18 column) and eluted with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. A validated HPLC method for the related compound 3-chloroaniline utilizes a C18 column with a methanol/water mobile phase and UV detection at 210 nm. researchgate.net A similar starting point could be adapted for this compound. The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Plausible HPLC Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or a λmax value) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, with a molecular weight of 309.8 g/mol , GC is a viable analytical method, provided that the compound has sufficient volatility and thermal stability to be analyzed without degradation. The primary amine group can sometimes cause peak tailing and poor chromatographic performance due to its interaction with the stationary phase. Therefore, optimization of GC parameters or derivatization of the amine group may be necessary.

Detailed Research Findings: The analysis of aromatic amines and diaryl ethers by GC is well-established. For chloroaniline isomers and their derivatives, methods often employ capillary columns with non-polar or semi-polar stationary phases. EPA Method 8131, for instance, details the analysis of aniline derivatives using columns like SE-54 or SE-30. nih.govepa.gov The analysis of diaryl ethers, such as polybrominated diphenyl ethers (PBDEs), also favors short, non-polar capillary columns to ensure the elution of these high-molecular-weight compounds. nih.gov

The polar amine group in this compound can lead to adsorptive interactions with silanol (B1196071) groups on the column surface, resulting in poor peak shape. While modern inert columns mitigate this, derivatization is a common strategy to improve analysis. Acetylation of the amine group with acetic anhydride (B1165640) is a standard procedure that reduces polarity, blocks active sites, and improves peak symmetry and detection. nih.gov

A typical GC system for analyzing this compound would feature a capillary column, a temperature-programmable oven, and a sensitive detector like a Flame Ionization Detector (FID) or a more specific Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards the nitrogen-containing aniline moiety. epa.gov

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of this compound

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | DB-5ms, HP-5ms (or equivalent) | A non-polar (5% phenyl)-methylpolysiloxane phase provides good resolution for a wide range of aromatic compounds. nih.govresearchgate.net |

| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. nih.gov |

| Injection Technique | Splitless or Programmable Temperature Vaporization (PTV) | Essential for trace analysis to ensure quantitative transfer of the analyte onto the column. nih.gov |

| Injector Temperature | 250 - 280 °C | High enough to ensure complete volatilization without causing thermal degradation. bre.com |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times. nih.gov |

| Oven Program | Initial Temp: 100-120°C, Ramp: 10-20°C/min to 300-320°C, Hold: 5-10 min | A temperature gradient is necessary to elute a high-boiling point compound like this diaryl ether. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID is a universal detector for organic compounds. NPD offers higher selectivity and sensitivity for the nitrogen-containing analyte. epa.gov |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

To achieve unambiguous identification, chromatographic separation is often "hyphenated" with mass spectrometry (MS), a powerful detection technique that provides molecular weight and structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of this compound.

GC-MS Analysis: GC-MS combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The high-energy electrons in the EI source bombard the analyte molecules, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for identification.

For this compound (C₁₉H₁₆ClNO), the molecular ion peak [M]⁺ would be expected at m/z 309 (for ³⁵Cl) and 311 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The fragmentation pattern would likely involve cleavage of the ether bond and the benzyl group, providing key structural information. Studies on substituted diaryl ethers have shown that EI-MS can even differentiate between isomers based on specific fragment ions. nih.gov

LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing compounds that are thermally labile or have low volatility, or for when derivatization is not desired. tandfonline.com Given the polarity of the amine group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) would be the method of choice.

The analyte would be separated on a C18 or similar non-polar stationary phase using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid. journaljpri.comgimitec.com The acidic modifier helps to protonate the analyte, improving peak shape and promoting ionization.

Following separation, the column effluent is directed into the MS detector. Electrospray Ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, this would result in a prominent ion at m/z 310 (and 312 for the ³⁷Cl isotope). Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. tandfonline.com This technique provides exceptional selectivity and sensitivity, making it ideal for detecting trace-level impurities or metabolites. gimitec.com

Table 2: Hyphenated Technique Parameters for Analysis of this compound

| Technique | Parameter | Typical Condition | Rationale/Reference |

|---|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation patterns for library matching. nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common for routine analysis; TOF provides higher mass accuracy. nih.gov | |

| Expected Key Ions | m/z 309/311 [M]⁺, plus fragments from ether and benzyl group cleavage | Provides molecular weight and structural fingerprint. nih.gov | |

| LC-MS | LC Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3 µm) | Standard for separating moderately polar to non-polar compounds. journaljpri.com |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Formic acid aids in protonation for ESI and improves peak shape. gimitec.comresearchgate.net | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic amine group to form [M+H]⁺. gimitec.com | |

| Mass Analyzer | Tandem Quadrupole (QQQ) or Q-TOF | QQQ is ideal for quantification (MRM mode); Q-TOF offers high-resolution data for identification. gimitec.com | |

| Expected Key Ions | m/z 310/312 [M+H]⁺ | Soft ionization provides the protonated molecular ion, confirming molecular weight. journaljpri.com |

Mechanistic Insights into Reactions and Chemical Transformations of 2 2 Benzylphenoxy 3 Chloroaniline

Reactivity of the Anilino Moiety (–NH₂)

The amino group is a powerful activating group in aromatic systems, significantly influencing the reactivity of the aniline (B41778) ring. Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline moiety in 2-(2-benzylphenoxy)-3-chloroaniline makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). The amino group is a strong activating, ortho- and para-directing group. However, the substitution pattern is also influenced by the existing substituents. The 2-position is occupied by the bulky benzylphenoxy group, and the 3-position by the chloro atom. Therefore, electrophilic attack is sterically hindered at the 2-position and electronically directed to the positions ortho and para to the amino group, which are the 4- and 6-positions. The 5-position is meta to the amino group and ortho to the chloro group, making it less favored for substitution.

Due to the high reactivity of the aniline ring, reactions such as halogenation can proceed readily, even without a catalyst, potentially leading to multiple substitutions. For instance, reaction with bromine water would likely result in the formation of polybrominated products. To control this reactivity and achieve monosubstitution, the nucleophilicity of the amino group can be temporarily reduced by converting it into an acetanilide (B955) through acetylation. This moderation allows for more controlled electrophilic substitution.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂ | 4-Bromo-2-(2-benzylphenoxy)-3-chloroaniline and 6-Bromo-2-(2-benzylphenoxy)-3-chloroaniline |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-(2-benzylphenoxy)-3-chloroaniline and 6-Nitro-2-(2-benzylphenoxy)-3-chloroaniline |

| Sulfonation | SO₃/H₂SO₄ | 4-Amino-2-(2-benzylphenoxy)-3-chlorobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Generally not feasible due to the amine group's reaction with the Lewis acid catalyst. libretexts.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally not feasible for the same reason as alkylation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgopenstax.org |

Nucleophilic Reactions Involving the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity allows this compound to participate in a variety of reactions.

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in electrophilic aromatic substitution to moderate the activating effect of the amine.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. byjus.comgoogle.comacs.orggoogle.comnih.gov These salts are versatile intermediates that can be converted into a wide range of functional groups, including -OH, -CN, -I, and -H, through Sandmeyer and related reactions. The diazotization of this compound would yield the corresponding diazonium salt, opening up pathways to further functionalization of the aniline ring.

Oxidation and Reduction Pathways of the Amine

The amino group can undergo oxidation. The specific product depends on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of complex products, including polymers. The oxidation of anilines can be initiated by the formation of an anilino radical. rsc.org In the case of this compound, the benzyl (B1604629) group itself is also susceptible to oxidation to form benzaldehyde (B42025) or benzoic acid derivatives.

Conversely, the amino group is already in its most reduced state. However, if a nitro group were present on the molecule, for instance, introduced via electrophilic nitration, it could be readily reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). commonorganicchemistry.comnih.govresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups, such as the chloro substituent. For example, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.

Transformations Involving the Chloro Substituent

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under normal conditions. However, its reactivity can be enhanced under specific conditions, allowing for its substitution or participation in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chloro substituent is at the 3-position relative to the activating amino group. The amino group is an electron-donating group, which disfavors SNAr at this position. Therefore, direct nucleophilic substitution of the chlorine atom is expected to be difficult under standard SNAr conditions. For SNAr to be a viable pathway, the electronic nature of the ring would need to be significantly altered, for example by the introduction of a strong electron-withdrawing group at a position that can stabilize the negative charge of the Meisenheimer intermediate.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Cl activation)

A more viable strategy for the functionalization of the chloro substituent in this compound is through metal-catalyzed cross-coupling reactions. These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions, often requiring more specialized catalyst systems.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the position of the chlorine atom, enabling the introduction of various alkyl or aryl groups. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. It could be used to replace the chloro group with a different amino group, leading to the synthesis of diamine derivatives. nih.govnih.govrsc.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and copper co-catalyst, to form an internal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, resulting in a substituted alkene. nih.govmdpi.comrug.nlresearchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OR)₂ | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C (alkene) |

The success of these cross-coupling reactions would heavily depend on the choice of catalyst, ligand, base, and reaction conditions to overcome the lower reactivity of the aryl chloride.

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage is a key structural feature of this compound, and its reactivity is central to the molecule's stability and potential transformations.

The cleavage of the C-O bond in diaryl ethers is a challenging transformation due to the high bond dissociation energy. rsc.org However, under specific conditions, this bond can be broken through various mechanisms.

Acid-Catalyzed Cleavage: While alkyl ethers can be cleaved by strong acids like HBr and HI, diaryl ethers are generally resistant to acidic cleavage. libretexts.orglibretexts.org This is because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, it is unlikely that the phenoxy ether bond in this compound would be readily cleaved under typical acidic conditions.

Metal-Catalyzed Cleavage: Transition metals, particularly nickel, palladium, and copper, are known to catalyze the cleavage of C-O bonds in diaryl ethers. These reactions often proceed through oxidative addition of the C-O bond to the metal center. For instance, nickel(0) complexes have been shown to selectively cleave the stronger aryl ether C-O bond. figshare.com In the context of this compound, a nickel-catalyzed process could potentially lead to the formation of 2-benzylphenol (B1197477) and 3-chloroaniline (B41212). The presence of a directing group on one of the aryl rings can also facilitate site-selective C-O bond cleavage. rsc.org

Reductive Cleavage: A combination of a hydrosilane, such as triethylsilane, and a strong base can effectively cleave diaryl ethers. researchgate.net This transition-metal-free method proceeds via a powerful reductive couple that can rupture the C-O bond.

Electrochemical Cleavage: Electrochemical methods offer a mild and selective approach to cleave diaryl ether bonds. rsc.orgrsc.org These reactions can proceed via a nucleophilic aromatic substitution (SNAr) mechanism facilitated by electro-oxidative dearomatization. rsc.orgrsc.org

Table 1: Potential Cleavage Products of the Ether Bond in this compound

| Reagents/Conditions | Probable Products | Mechanism |

| Strong Acids (e.g., HBr, HI) | No significant reaction | Resistance of diaryl ethers to acidic cleavage |

| Ni(0) catalyst | 2-Benzylphenol and 3-chloroaniline | Oxidative addition |

| Et3SiH / Strong Base | 2-Benzylphenol and 3-chloroaniline | Reductive cleavage |

| Electrochemical methods | 2-Benzylphenol and 3-chloroaniline | Nucleophilic aromatic substitution |

Transformations of the Benzyl Group

The benzyl group attached to the phenoxy ring is susceptible to oxidation. Under the influence of oxidizing agents, the benzylic C-H bonds can be converted to C-O or C=O bonds. For instance, oxidation could lead to the formation of a secondary alcohol, which could be further oxidized to a ketone.

Photochemical and Thermal Degradation Mechanisms of Analogues

The study of the degradation of analogous compounds can provide valuable insights into the potential photochemical and thermal degradation pathways of this compound.

Photochemical Degradation: The photochemical degradation of halogenated diaryl ethers has been observed. nih.gov For chloroanilines, photo-induced degradation can occur, leading to the cleavage of the aromatic ring and the formation of smaller molecules. acs.org The presence of the aniline and chloro substituents suggests that this compound could be susceptible to photodegradation, potentially initiated by the absorption of UV light leading to the formation of reactive radical species. The degradation of some aromatic compounds is known to proceed via a photo-retro-aldol-type reaction. nih.gov

Thermal Degradation: The thermal rearrangement of diaryl ethers has been documented. acs.org At elevated temperatures, intramolecular rearrangements can occur. For lignin (B12514952) model compounds containing diaryl ether linkages, thermal decomposition under hydrothermal conditions leads to the cleavage of the ether bond. acs.org The specific products would depend on the reaction conditions and the presence of other reagents.

Investigation of Reaction Intermediates and Transition States

While no specific computational studies on this compound were found, research on similar diaryl ether reactions provides a basis for understanding the likely intermediates and transition states.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, which can be a pathway for ether cleavage, the formation of a resonance-stabilized intermediate known as a Meisenheimer complex is possible. acs.orgnih.gov This intermediate is a negatively charged species formed by the attack of a nucleophile on an electron-deficient aromatic ring.

Radical Cations: In photochemical reactions, the initial step often involves the formation of a radical cation upon absorption of light. acs.org This highly reactive species can then undergo further reactions, leading to bond cleavage or rearrangement.

Transition States in Metal-Catalyzed Reactions: In metal-catalyzed C-O bond cleavage, the transition state would involve the coordination of the ether oxygen to the metal center, followed by the oxidative addition of the C-O bond. The geometry of this transition state would be influenced by the ligands on the metal and the substituents on the aromatic rings. acs.orgnih.gov

Table 2: Key Intermediates in Proposed Reaction Mechanisms

| Reaction Type | Potential Intermediate | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate. acs.orgnih.gov |

| Photochemical Degradation | Radical Cation | A highly reactive species formed by photo-induced electron transfer. acs.org |

| Metal-Catalyzed Cleavage | Metal-Ether Complex | Coordination of the ether oxygen to the transition metal center. |

Computational Chemistry and Theoretical Modeling of 2 2 Benzylphenoxy 3 Chloroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

A comprehensive understanding of a molecule's electronic properties is fundamental to predicting its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. However, no specific DFT studies for 2-(2-Benzylphenoxy)-3-chloroaniline have been reported.

Density Functional Theory (DFT) Studies

DFT calculations would be instrumental in determining the optimized geometry and electronic ground state of this compound. Such studies provide a foundational understanding of the molecule's stability and preferred three-dimensional structure. For related chloroanilines, DFT has been successfully employed to investigate their chemical reactivity profiles.

Molecular Orbital Analysis (e.g., HOMO-LUMO energies, Natural Bond Orbitals)

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding interactions, charge delocalization, and intramolecular interactions within the molecule. For other aniline (B41778) derivatives, NBO analysis has been used to understand the nature and strength of hydrogen bonding interactions.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within this compound would dictate its electrostatic potential, providing insights into its reactive sites for electrophilic and nucleophilic attack. An electrostatic potential surface map would visually represent these regions, highlighting areas of positive and negative potential that are critical for understanding intermolecular interactions and chemical reactions.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational Landscape Exploration

The presence of rotatable bonds in this compound suggests a complex conformational landscape. A systematic conformational search using molecular mechanics would be necessary to identify the low-energy conformers and understand the molecule's flexibility. This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Intermolecular Interaction Analysis

Understanding how this compound interacts with itself and with other molecules is fundamental to predicting its behavior in condensed phases and biological systems. Molecular dynamics simulations could be employed to study these intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-stacking, providing a dynamic view of its interaction patterns.

Reaction Mechanism Elucidation via Computational Methods

Computational approaches are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, a detailed understanding of the reaction pathways can be achieved.

The synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction. Computational methods, particularly Density Functional Theory (DFT), can be employed to model these complex reactions.

Transition State Optimization: For a reaction such as the Ullmann condensation between a 2-benzylphenol (B1197477) derivative and 3-chloroaniline (B41212), computational chemists can model the proposed mechanism, which may involve oxidative addition, ligand exchange, and reductive elimination steps. By optimizing the geometry of the transition state for the rate-determining step, key information about the energy barrier of the reaction is obtained. For instance, in related Ullmann-type C-N coupling reactions, transition states are characterized by the simultaneous breaking and forming of bonds involving the copper catalyst, the aniline, and the aryl halide.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the successful optimization of a transition state, IRC calculations are performed to confirm that the identified transition structure indeed connects the reactants and products on the potential energy surface. scm.com An IRC path traces the minimum energy pathway from the transition state downhill to the corresponding reactant and product, providing a dynamic picture of the reaction trajectory. scm.com For the formation of this compound, an IRC calculation would start at the located transition state and follow the path towards the formation of the C-O ether bond, confirming the proposed mechanistic step. researchgate.net

A hypothetical IRC plot for the rate-determining step in the synthesis of this compound could illustrate the energy changes as the reaction progresses from reactants to products, passing through the high-energy transition state.

Computational chemistry allows for the determination of the thermodynamic and kinetic parameters of reactions involving this compound.

Kinetic Profiling: The energy barrier, or activation energy (Ea), derived from the transition state energy, is a critical kinetic parameter. A lower activation energy implies a faster reaction rate. Computational studies on related SNAr reactions have shown that the nature and position of substituents on the aromatic rings significantly influence the activation energy. acs.org For this compound, the electronic effects of the benzyl (B1604629) and chloro substituents would be key factors in determining the kinetic profile of its formation and subsequent reactions.

Table 1: Hypothetical Thermodynamic and Kinetic Data for the Formation of this compound via Ullmann Condensation (Calculated using DFT)

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 20.5 | kcal/mol |

| Reaction Enthalpy (ΔH) | -15.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -18.9 | kcal/mol |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from computational studies.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic properties of molecules like this compound, which can aid in its characterization.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions, when compared with experimental spectra, can help in the assignment of peaks to specific atoms within the molecule. For a complex molecule like this compound, with its numerous aromatic and aliphatic protons and carbons, theoretical calculations are invaluable for accurate spectral interpretation.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.govresearchgate.net The resulting theoretical IR spectrum, which shows characteristic peaks for functional groups like N-H, C-O, C-Cl, and aromatic C-H bonds, can be compared with experimental FT-IR data to confirm the molecular structure. nih.govresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Chloroaniline Derivative

| Spectroscopic Data | Predicted (DFT) | Experimental |

| 1H NMR (ppm, selected peak) | 7.15 (Ar-H) | 7.12 (Ar-H) |

| 13C NMR (ppm, selected peak) | 145.2 (C-N) | 144.8 (C-N) |

| IR Frequency (cm⁻¹, N-H stretch) | 3450 | 3445 |

Note: This table presents a comparison based on data for a similar chloroaniline compound to illustrate the accuracy of computational predictions. nih.govresearchgate.net

Ligand-System Interaction Modeling and Binding Affinity Prediction (focus on chemical interactions)

Computational modeling is a cornerstone in modern drug discovery and materials science for predicting how a molecule like this compound might interact with biological targets or other systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nuph.edu.uaresearchgate.net For this compound, docking studies could be performed to investigate its potential binding to a specific protein target.

Docking Algorithms: These algorithms explore the conformational space of the ligand and the binding site of the receptor to generate various binding poses.

Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding affinity. nuph.edu.ua These functions typically consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the receptor. A lower docking score generally indicates a more favorable binding interaction. For this compound, the benzyl group, the chloroaniline moiety, and the ether linkage would all contribute to the binding interactions.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov

Simulation Principles: An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov This allows for the observation of conformational changes in both the ligand and the receptor upon binding, providing a more realistic representation of the interaction in a physiological environment.

Analysis of MD Trajectories: From an MD simulation of a this compound-protein complex, various parameters can be analyzed:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. frontiersin.org

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the stability and occupancy of hydrogen bonds formed between the ligand and the receptor.

Table 3: Key Interacting Residues of a Hypothetical Protein Target with this compound Identified through Molecular Dynamics

| Interacting Residue | Interaction Type |

| Aspartic Acid (ASP) | Hydrogen Bond with -NH₂ group |

| Phenylalanine (PHE) | π-π Stacking with benzyl ring |

| Leucine (LEU) | Hydrophobic interaction with phenoxy group |

| Tyrosine (TYR) | Hydrogen Bond with ether oxygen |

Note: This table is a hypothetical representation of the types of interactions that could be identified through molecular dynamics simulations.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

Machine learning models are adept at identifying complex, non-linear relationships between a molecule's structural features and its macroscopic properties. mdpi.com For a compound such as this compound, these models can predict a wide array of characteristics, from fundamental physicochemical properties to complex biological interactions. The general workflow involves representing the molecule using numerical descriptors, which can range from simple 1D and 2D features to sophisticated 3D representations of the molecular structure. elsevierpure.com These descriptors are then used to train and validate predictive models.

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, are particularly relevant. nih.govnih.gov By establishing a mathematical relationship between the structural attributes of a series of compounds and their biological activity, QSAR models can predict the potency or toxicity of novel analogs. For this compound, a QSAR study could elucidate the key structural motifs that contribute to a specific biological effect, guiding the design of more active or safer derivatives. nih.gov These models can be developed using various machine learning algorithms, including multiple linear regression, random forests, and support vector machines. mdpi.comnih.gov

The following table illustrates a hypothetical QSAR model for predicting the inhibitory activity of a series of analogs of this compound against a specific biological target.

| Analog | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Predicted IC50 (µM) | Experimental IC50 (µM) |

| This compound | 5.2 | 45.3 | 2.5 | 2.8 |

| Analog A | 4.8 | 50.1 | 3.1 | 3.5 |

| Analog B | 5.5 | 42.7 | 1.9 | 2.1 |

| Analog C | 4.9 | 48.6 | 2.9 | 3.2 |

Furthermore, deep learning approaches, such as graph neural networks, are being increasingly used to learn directly from the 2D or 3D graph representation of molecules. nih.gov This can capture more intricate structural information compared to traditional descriptor-based methods. For this compound, a graph neural network could be trained to predict its binding affinity to a particular protein by learning from a dataset of known protein-ligand interactions.

Another critical application of machine learning is the prediction of physicochemical properties that govern a compound's behavior. The table below presents a hypothetical prediction of key physicochemical properties for this compound using various machine learning models.

| Property | Predicted Value (ML Model) | Reference Method |

| Solubility (logS) | -4.5 | Random Forest |

| Lipophilicity (logP) | 5.1 | Gradient Boosting |

| Melting Point (°C) | 125 | Support Vector Machine |

| Boiling Point (°C) | 450 | Deep Neural Network |

The continuous development of new algorithms and the increasing availability of large, high-quality chemical datasets are expected to further enhance the predictive power of machine learning and artificial intelligence in chemical research. nih.gov For novel compounds like this compound, these in silico approaches will play an increasingly vital role in accelerating its evaluation and potential application.

Future Directions and Emerging Research Avenues for 2 2 Benzylphenoxy 3 Chloroaniline

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of synthesizing 2-(2-Benzylphenoxy)-3-chloroaniline and its derivatives will likely focus on the development of more efficient and sustainable synthetic methodologies. While classical methods for forming diaryl ethers, such as the Ullmann condensation, have been foundational, emerging research is centered on milder and more versatile catalytic systems.

Recent advancements in catalysis offer promising avenues. For instance, the use of palladium and nickel catalysts with specialized diphosphine ligands has enabled the decarbonylative etherification of aromatic esters, providing a novel approach to constructing the diaryl ether bond. acs.orgresearchgate.net This method could be adapted for the synthesis of the 2-(2-Benzylphenoxy) fragment, potentially offering a more efficient alternative to traditional cross-coupling reactions. acs.org Furthermore, copper-catalyzed C-O cross-coupling reactions are continually being refined, with new ligand systems enabling the use of unactivated chloro-arenes under milder conditions. researchgate.net Hypervalent iodine-mediated C–H functionalization is another innovative strategy that allows for the direct synthesis of diaryliodonium salts, which can then undergo C-O coupling to form diaryl ethers, a technique well-suited for late-stage modifications. acs.org

For the chloroaniline portion of the molecule, research into chemoselective hydrogenation of chloronitrobenzene precursors is a key area. The development of metal-free N/S co-doped carbon catalysts has shown high selectivity in producing chloroanilines, avoiding undesired dehalogenation. mdpi.comqub.ac.uk Similarly, modified palladium catalysts on inorganic-organic hybrid supports have demonstrated excellent activity and selectivity, even after multiple cycles. mdpi.com These catalytic systems could be instrumental in optimizing the synthesis of the 3-chloroaniline (B41212) precursor or in direct modifications of the final compound.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantage for this compound Synthesis |

| Decarbonylative Etherification | Palladium or Nickel with diphosphine ligands | Efficient formation of the diaryl ether linkage from readily available aromatic esters. acs.orgresearchgate.net |

| C-O Cross-Coupling | Copper with novel ligands | Use of less reactive chloro-arenes under milder reaction conditions. researchgate.net |

| Hypervalent Iodine-Mediated C-H Functionalization | Hypervalent iodine reagents | Direct formation of diaryl ethers, suitable for late-stage modifications. acs.org |

| Chemoselective Hydrogenation | Metal-free N/S co-doped carbon | High selectivity in the synthesis of the chloroaniline moiety, preventing dehalogenation. mdpi.comqub.ac.uk |

| Modified Supported Catalysis | Morpholine-modified Pd/γ-Al2O3@ASMA | High catalytic activity and recyclability for the synthesis of chloroaniline precursors. mdpi.com |

Advanced Analytical Methodologies for Trace Analysis and Impurity Profiling